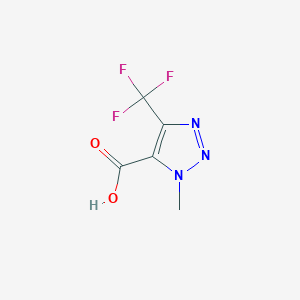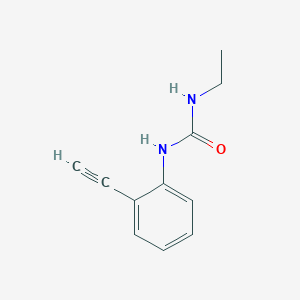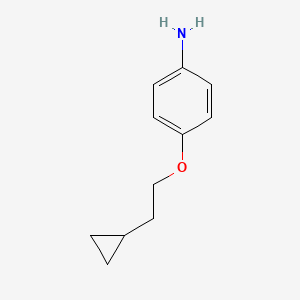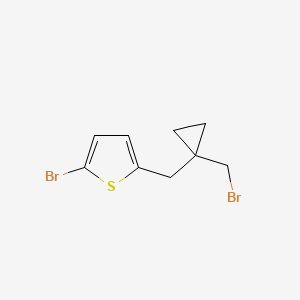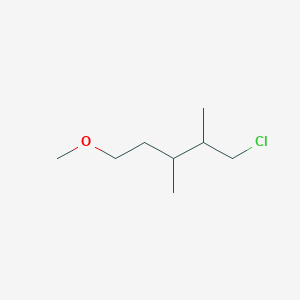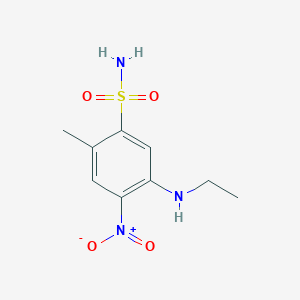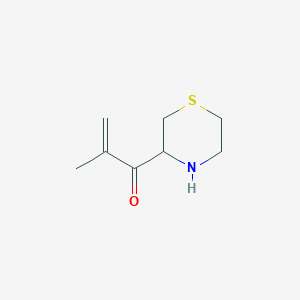
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one typically involves the reaction of thiomorpholine with an appropriate α,β-unsaturated carbonyl compound. One common method is the Michael addition, where thiomorpholine acts as a nucleophile and adds to the β-position of the enone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the addition.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The enone moiety can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the β-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for the reduction of the carbonyl group.
Substitution: Nucleophilic addition reactions often require a base such as triethylamine to deprotonate the nucleophile and facilitate the addition.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various β-substituted enones, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiomorpholine ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. The enone moiety can also participate in Michael addition reactions with nucleophilic residues, leading to covalent modification of the target protein.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one: Similar structure but contains an oxygen atom instead of sulfur.
2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one: Contains a nitrogen atom in a six-membered ring without sulfur.
2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one: Contains a five-membered ring with nitrogen.
Uniqueness
The presence of the sulfur atom in the thiomorpholine ring of 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one imparts unique chemical reactivity and biological activity compared to its oxygen and nitrogen analogs. This makes it a valuable compound for specific applications where sulfur’s properties are advantageous.
Propiedades
Fórmula molecular |
C8H13NOS |
|---|---|
Peso molecular |
171.26 g/mol |
Nombre IUPAC |
2-methyl-1-thiomorpholin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8(10)7-5-11-4-3-9-7/h7,9H,1,3-5H2,2H3 |
Clave InChI |
DRZTWFFZYMEQDF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)C1CSCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
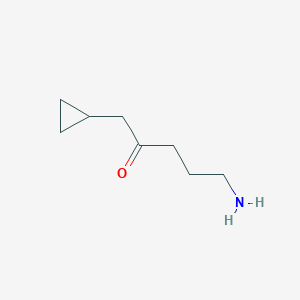
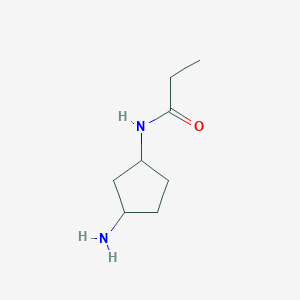
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)

